molecular formula C25H34O7 B12747006 6alpha-Hydroxybudesonide, (11beta,16alpha(S))- CAS No. 93861-53-1

6alpha-Hydroxybudesonide, (11beta,16alpha(S))-

Cat. No.: B12747006
CAS No.: 93861-53-1
M. Wt: 446.5 g/mol
InChI Key: JBVVDXJXIDYDMF-RAIKMPMBSA-N
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Description

The compound identified by the Unique Ingredient Identifier C161153P9R is known as 6.alpha.-hydroxybudesonide, (11.beta.,16.alpha.(S))-. This compound is a derivative of budesonide, a corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H34O7, and it has a molecular weight of 446.5333 g/mol .

Chemical Reactions Analysis

6.alpha.-hydroxybudesonide undergoes various chemical reactions, including:

Scientific Research Applications

6.alpha.-hydroxybudesonide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of budesonide and its metabolites.

    Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its anti-inflammatory properties and potential use in treating respiratory diseases.

    Industry: It is used in the development of new corticosteroid formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 6.alpha.-hydroxybudesonide involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects . The molecular targets include glucocorticoid receptors, and the pathways involved are primarily related to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

6.alpha.-hydroxybudesonide is similar to other hydroxylated derivatives of budesonide, such as 16.alpha.-hydroxybudesonide and 21-hydroxybudesonide. it is unique in its specific hydroxylation pattern, which imparts distinct pharmacological properties. Compared to its parent compound budesonide, 6.alpha.-hydroxybudesonide may exhibit different metabolic stability and receptor binding affinity . Similar compounds include:

  • 16.alpha.-hydroxybudesonide
  • 21-hydroxybudesonide
  • Budesonide

Properties

CAS No.

93861-53-1

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

(1S,2S,4R,6S,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1

InChI Key

JBVVDXJXIDYDMF-RAIKMPMBSA-N

Isomeric SMILES

CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Origin of Product

United States

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